![molecular formula C19H16N2O4 B5845206 4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid CAS No. 425607-55-2](/img/structure/B5845206.png)
4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid
Overview
Description
4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid, also known as pyrimidinedione derivative, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, the compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid has various biochemical and physiological effects. For example, the compound has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid in lab experiments is its relatively low toxicity. Additionally, the compound is readily available and can be synthesized using simple laboratory techniques. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and to identify potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid involves the reaction of 2-hydroxybenzoic acid with 2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidine. The reaction is catalyzed by a base and takes place in a solvent such as ethanol or acetic acid. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Scientific Research Applications
4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been investigated as a potential treatment for various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)-2-hydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-17(13-6-4-3-5-7-13)18(23)20-12(2)21(11)14-8-9-15(19(24)25)16(22)10-14/h3-10,22H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWGZGFNDPJOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC(=C(C=C2)C(=O)O)O)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152469 | |
Record name | 4-(2,6-Dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
425607-55-2 | |
Record name | 4-(2,6-Dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425607-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,6-Dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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